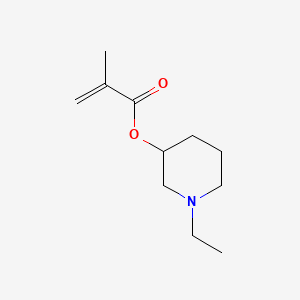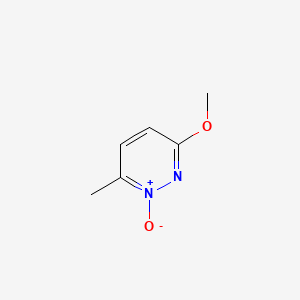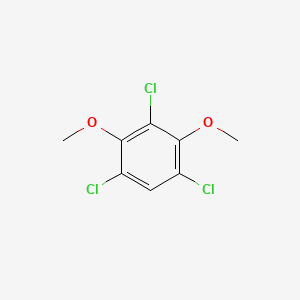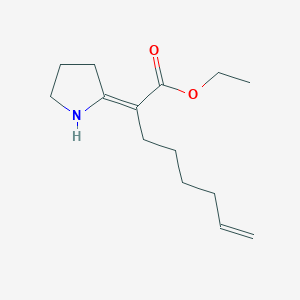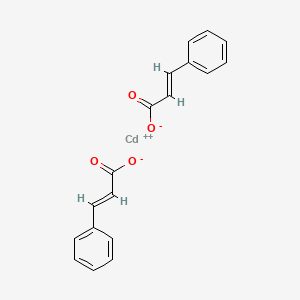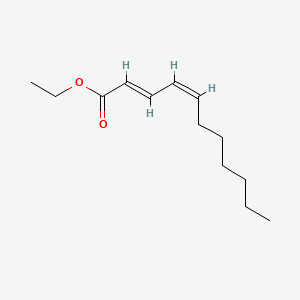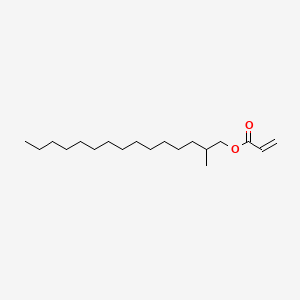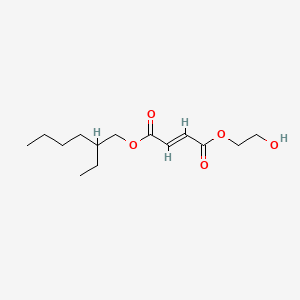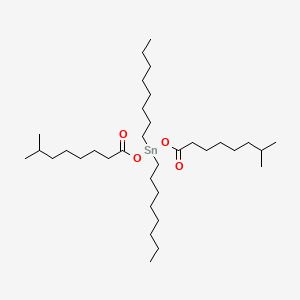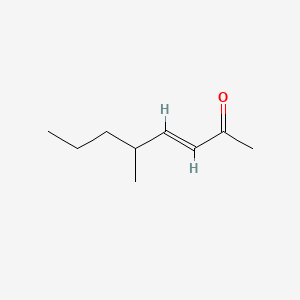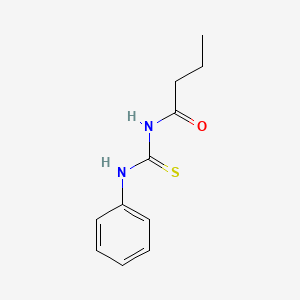
N-(phenylcarbamothioyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(phenylcarbamothioyl)butanamide is an organic compound with the molecular formula C11H14N2OS It is a thiourea derivative, characterized by the presence of a phenylcarbamothioyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(phenylcarbamothioyl)butanamide can be synthesized through the reaction of butanoyl chloride with phenylthiourea. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(phenylcarbamothioyl)butanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and phenylthiourea.
Oxidation: Oxidative conditions can convert the thiourea moiety to a corresponding sulfonyl derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: Butanoic acid and phenylthiourea.
Oxidation: Sulfonyl derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiourea moiety, which can interact with various biological targets.
Medicine: Explored for its potential anticancer properties, particularly against breast cancer cells.
Industry: Evaluated as a corrosion inhibitor for mild steel in acidic environments.
Mécanisme D'action
The mechanism of action of N-(phenylcarbamothioyl)butanamide involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, making it effective in inhibiting corrosion. In biological systems, the compound may interact with proteins and enzymes, potentially disrupting their normal function and leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(phenylcarbamothioyl)benzamide: Similar structure but with a benzamide backbone instead of butanamide.
N-(phenylcarbamothioyl)-4-bromobenzamide: Contains a bromine substituent on the phenyl ring.
N-(phenylcarbamothioyl)-4-fluorobenzamide: Contains a fluorine substituent on the phenyl ring.
Uniqueness
N-(phenylcarbamothioyl)butanamide is unique due to its butanamide backbone, which may confer different physical and chemical properties compared to its benzamide counterparts. This structural difference can influence its reactivity, solubility, and biological activity, making it a distinct compound of interest for various applications.
Propriétés
Numéro CAS |
21258-35-5 |
|---|---|
Formule moléculaire |
C11H14N2OS |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
N-(phenylcarbamothioyl)butanamide |
InChI |
InChI=1S/C11H14N2OS/c1-2-6-10(14)13-11(15)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,12,13,14,15) |
Clé InChI |
FBNNFJLJINLWLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


